![molecular formula C11H11F3O2 B3043824 4-Phenyl-2-(trifluoromethyl)butanoic acid CAS No. 932710-62-8](/img/structure/B3043824.png)
4-Phenyl-2-(trifluoromethyl)butanoic acid
Overview
Description
4-Phenyl-2-(trifluoromethyl)butanoic acid is a chemical compound with the empirical formula C11H11F3O2 . It is a solid substance with a molecular weight of 232.20 .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-2-(trifluoromethyl)butanoic acid can be represented by the SMILES stringOC(=O)C(CCc1ccccc1)C(F)(F)F
. This indicates that the molecule contains a carboxylic acid group (OC(=O)) and a trifluoromethyl group (C(F)(F)F) attached to a butanoic acid backbone. Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyl-2-(trifluoromethyl)butanoic acid are not available, compounds with similar structures have been used in various chemical reactions. For instance, trifluoromethylphenylboronic acids have been used in Suzuki-coupling reactions .Physical And Chemical Properties Analysis
4-Phenyl-2-(trifluoromethyl)butanoic acid is a solid substance with a melting point of 55-61°C . It has a molecular weight of 232.20 .Scientific Research Applications
Synthesis of Key Intermediates
4-Phenyl-2-(trifluoromethyl)butanoic acid is a crucial intermediate in synthesizing new compounds. For instance, it plays a key role in the synthesis of new thymidylate synthase inhibitors, a class of drugs used in cancer treatment (Yuan Guo-qing, 2013). Another example includes the formation of 4-(trifluoromethyl)-2-quinolinones, a compound with potential applications in various fields including medicinal chemistry (Marc Marull, O. Lefebvre, & M. Schlosser, 2004).
Application in Nanostructures
In nanotechnology, 4-Phenyl-2-(trifluoromethyl)butanoic acid derivatives have been utilized for innovative applications. For example, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a related compound, has been used for optical gating in synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups, allowing for light-induced controlled transport of ionic species (Mubarak Ali et al., 2012).
Role in Catalytic Reactions
In the realm of organic chemistry, 4-Phenyl-2-(trifluoromethyl)butanoic acid derivatives are significant catalysts. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a compound closely related to 4-Phenyl-2-(trifluoromethyl)butanoic acid, has been effectively used for dehydrative amidation between carboxylic acids and amines, demonstrating its efficacy in α-dipeptide synthesis (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).
Contributions to Liquid Crystal Research
In the field of liquid crystal research, derivatives of 4-Phenyl-2-(trifluoromethyl)butanoic acid have been synthesized for applications as chiral dopants in nematic liquid crystals. These dopants significantly influence the helical twisting power, a key parameter in liquid crystal displays (K. Tojo et al., 2006).
Safety and Hazards
properties
IUPAC Name |
4-phenyl-2-(trifluoromethyl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9(10(15)16)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPBLRFRNISTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-2-(trifluoromethyl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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